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molecular formula H4NaO5S B1196930 Sodium sulfate decahydrate CAS No. 7727-73-3

Sodium sulfate decahydrate

Cat. No. B1196930
M. Wt: 139.09 g/mol
InChI Key: IKUVTICOFCNXDT-UHFFFAOYSA-N
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Patent
US04277357

Procedure details

30.8 parts of sodium sulfate was mixed with 39.2 parts of water with cooling to form 70 parts sodium sulfate decahydrate crystals. 23.4 parts of type II portland cement and 6.6 parts of water was added to the crystals with continued mixing to form a grainy thixotropic mass. This was then transferred into cylinders constructed of a laminate of polypropylene, aluminum foil, and polyester film. After 8 hours, the mixture had solidified sufficiently so that a hole could be produced in the mixture which was packed with a mixture of 50% borax and 50% sodium sulfate decahydrate after which the cylinders were hermetically sealed. After one weeks curing time these cylinders were cycled for over 1000 heat-cool cycles through the melting point of sodium sulfate decahydrate after which a calorimetric latent heat content determination revealed a latent heat storage content of 75.6 BTU's per pound (175.8 joules per gram).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
70
Name
sodium sulfate decahydrate

Identifiers

REACTION_CXSMILES
[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[Na+:6].[Na+]>O>[OH2:2].[OH2:2].[OH2:2].[OH2:2].[OH2:2].[OH2:2].[OH2:2].[OH2:2].[OH2:2].[OH2:2].[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[Na+:6].[Na+:6] |f:0.1.2,4.5.6.7.8.9.10.11.12.13.14.15.16|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with cooling

Outcomes

Product
[Compound]
Name
70
Type
product
Smiles
Name
sodium sulfate decahydrate
Type
product
Smiles
O.O.O.O.O.O.O.O.O.O.S(=O)(=O)([O-])[O-].[Na+].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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